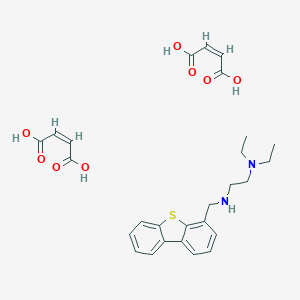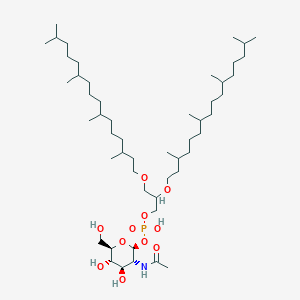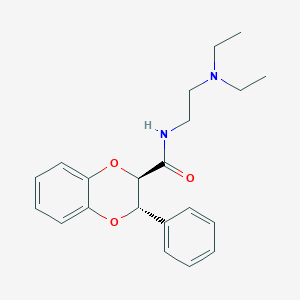
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)-, commonly known as EMD-386088, is a selective serotonin 5-HT6 receptor antagonist. It has been studied for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Wirkmechanismus
EMD-386088 is a selective antagonist of the serotonin 5-HT6 receptor. It is believed to improve cognitive function by increasing the release of acetylcholine in the brain. EMD-386088 has also been shown to have anti-inflammatory and anti-oxidant effects.
Biochemische Und Physiologische Effekte
EMD-386088 has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory and anti-oxidant effects. EMD-386088 has been studied for its potential use in the treatment of obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
EMD-386088 has several advantages for lab experiments. It has a high affinity for the 5-HT6 receptor, making it a useful tool for studying the role of this receptor in cognitive function. EMD-386088 has also been shown to have good bioavailability and a favorable pharmacokinetic profile. However, EMD-386088 has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. EMD-386088 is also relatively expensive, which may limit its availability for some research groups.
Zukünftige Richtungen
There are several future directions for research on EMD-386088. One area of interest is the potential use of EMD-386088 in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosing and administration of EMD-386088 for these conditions. Another area of interest is the potential use of EMD-386088 in the treatment of obesity and diabetes. Further studies are needed to determine the mechanisms underlying the effects of EMD-386088 on metabolism and glucose homeostasis. Additionally, further studies are needed to determine the safety and efficacy of EMD-386088 in humans.
Synthesemethoden
EMD-386088 can be synthesized using a multi-step process involving the reaction of 1,4-benzodioxane with various reagents to form the desired product. The synthesis method has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
EMD-386088 has been extensively studied for its potential use in the treatment of cognitive disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. EMD-386088 has also been studied for its potential use in the treatment of obesity and diabetes.
Eigenschaften
CAS-Nummer |
100447-54-9 |
|---|---|
Produktname |
1,4-Benzodioxan-2-carboxamide, N-(2-(diethylamino)ethyl)-3-phenyl-, (E)- |
Molekularformel |
C21H26N2O3 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
(2S,3R)-N-[2-(diethylamino)ethyl]-2-phenyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3/c1-3-23(4-2)15-14-22-21(24)20-19(16-10-6-5-7-11-16)25-17-12-8-9-13-18(17)26-20/h5-13,19-20H,3-4,14-15H2,1-2H3,(H,22,24)/t19-,20+/m0/s1 |
InChI-Schlüssel |
BQKAIPBBWHMZKR-VQTJNVASSA-N |
Isomerische SMILES |
CCN(CC)CCNC(=O)[C@H]1[C@@H](OC2=CC=CC=C2O1)C3=CC=CC=C3 |
SMILES |
CCN(CC)CCNC(=O)C1C(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCNC(=O)C1C(OC2=CC=CC=C2O1)C3=CC=CC=C3 |
Andere CAS-Nummern |
100447-54-9 |
Synonyme |
1,4-BENZODIOXAN-2-CARBOXAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-3-PHENYL-, (E )- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



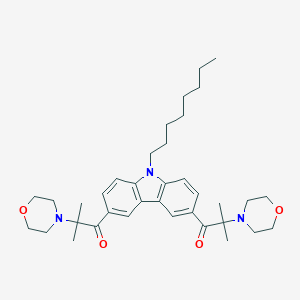
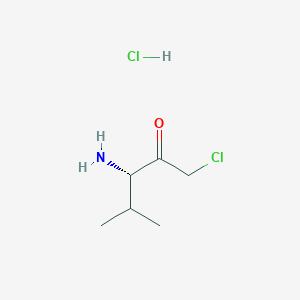
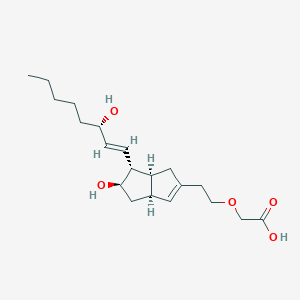
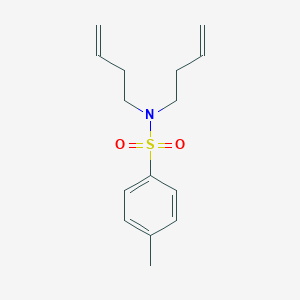
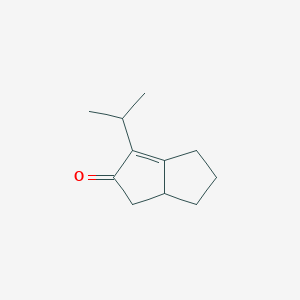


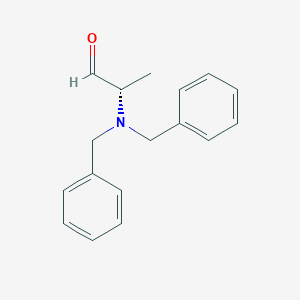
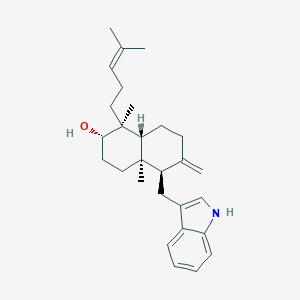

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)
